molecular formula C6H10O3 B1610614 Mevalonolactone-2-13C CAS No. 53771-22-5

Mevalonolactone-2-13C

Cat. No. B1610614
Key on ui cas rn: 53771-22-5
M. Wt: 131.13 g/mol
InChI Key: JYVXNLLUYHCIIH-AZXPZELESA-N
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Patent
US08158383B2

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.
Quantity
700 μL
Type
solvent
Reaction Step One
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-L-arabinose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
700 μL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]
Step Three
Name
(+)-L-arabinose
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)CO
Step Four
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing Cm50
WAIT
Type
WAIT
Details
grown for 24 hours at 37° C
Duration
24 h
ADDITION
Type
ADDITION
Details
An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCOC(=O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08158383B2

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.
Quantity
700 μL
Type
solvent
Reaction Step One
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-L-arabinose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
700 μL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]
Step Three
Name
(+)-L-arabinose
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)CO
Step Four
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing Cm50
WAIT
Type
WAIT
Details
grown for 24 hours at 37° C
Duration
24 h
ADDITION
Type
ADDITION
Details
An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCOC(=O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08158383B2

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.
Quantity
700 μL
Type
solvent
Reaction Step One
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-L-arabinose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
700 μL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]
Step Three
Name
(+)-L-arabinose
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)CO
Step Four
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing Cm50
WAIT
Type
WAIT
Details
grown for 24 hours at 37° C
Duration
24 h
ADDITION
Type
ADDITION
Details
An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCOC(=O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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